N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine
Description
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine is a complex organic compound with a unique structure that includes an imidazole ring, a piperidine ring, and various functional groups
Properties
IUPAC Name |
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N4O2S/c1-19(2)16-26-20(15-23-21(26)29(4,27)28)17-24(3)18-22(11-7-5-8-12-22)25-13-9-6-10-14-25/h15,19H,5-14,16-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOECUZZPWABCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(C)CC2(CCCCC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and methyl groups. The final steps involve the addition of the piperidine ring and the cyclohexylmethyl group.
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and an aldehyde.
Methylation: Methylation of the imidazole ring is carried out using methyl iodide in the presence of a base.
Piperidine Ring Addition: The piperidine ring is introduced through a nucleophilic substitution reaction.
Cyclohexylmethyl Group Addition: The final step involves the addition of the cyclohexylmethyl group through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl): This compound shares some structural similarities but lacks the imidazole and piperidine rings.
N-methyl-1-(pyridin-2-yl)methanamine: Another related compound with a different ring structure.
Uniqueness
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(1-piperidin-1-ylcyclohexyl)methyl]methanamine is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
